Acetone-13C3
Overview
Description
Synthesis Analysis Acetone-13C3 is synthesized through specific labeling techniques. These methods involve isotopic enrichment of carbon in the acetone molecule, leading to the creation of a compound with three carbon-13 atoms. This labeling process does not significantly alter the chemical properties of acetone but allows for detailed spectroscopic analysis (Yang et al., 1998).
Molecular Structure Analysis The molecular structure of Acetone-13C3, similar to regular acetone, consists of a carbonyl group (C=O) flanked by two methyl groups (CH3). The presence of carbon-13 isotopes allows for detailed investigation of its molecular interactions and behavior under various conditions using techniques like NMR spectroscopy. Studies have shown that the isotropic shifts and lineshapes in 13C NMR can reveal detailed information about molecular motion and interactions (Tao et al., 2000).
Chemical Reactions and Properties Acetone-13C3 participates in various chemical reactions similar to standard acetone, such as condensation and oxidation reactions. Its properties as a solvent and reactant are comparable to non-labeled acetone, but its isotopic labeling allows for more precise tracking and analysis in chemical studies (Guo & Chen, 2013).
Physical Properties Analysis The physical properties of Acetone-13C3, such as boiling point, melting point, and solubility, are expected to be similar to those of regular acetone. However, its labeled nature allows for a detailed understanding of its behavior in different environments, such as interaction with water molecules and other solvents (Mizuno et al., 1998).
Chemical Properties Analysis The chemical properties of Acetone-13C3, especially its reactivity and interactions with other molecules, are a focus of research. Studies have explored its behavior in various chemical environments, looking at aspects like hydrogen bonding, acid-base interactions, and reaction kinetics. These properties are crucial in understanding its role in biochemical and industrial processes (Barich et al., 1998).
Scientific Research Applications
Characterizing Brønsted Site Acidity in Zeolites : Acetone-13C3 is used in 13C NMR spectroscopy to assess the acidity of Brønsted-acid sites in molecular sieves. This helps in understanding the hydrogen bonding ability and intrinsic acidity of these sites (Biaglow et al., 1994).
Studying Hydrophobic Hydration of Acetone : By examining 1H and 13C chemical shifts in NMR of aqueous acetone mixtures, researchers use Acetone-13C3 to explore the electronic polarization of acetone and water, contributing to our understanding of hydrophobic interactions (Mizuno et al., 1998).
Assaying Low Deuterium Enrichment of Water : Acetone-13C3 is utilized in isotopic exchange assays for measuring 2H-enrichment in water. This is especially useful in biological samples and offers a rapid and economical alternative to traditional isotope ratio mass spectrometric assays (Yang et al., 1998).
Analyzing Tobacco Smoke : Acetone-13C3 is applied in studies to determine the degradation of blend glycerol in cigarette smoke to form acrolein and acetone. This helps in understanding the chemical processes occurring in burning tobacco (Yip et al., 2010).
Investigating Catalysis in Methanol-to-Olefin Conversion : In the study of silico-aluminophosphate catalysts, Acetone-13C3 is used to understand the chemistry of acetone and the formation of persistent carbenium ions, providing insights into the catalytic processes involved (Song et al., 2001).
Exploring Soil-Pollutant Interactions : Solid-state 13C NMR studies employing Acetone-13C3 are conducted to understand the interaction of soil components with pollutants. This research aids in environmental monitoring and the development of remediation strategies (Jurkiewicz & Maciel, 1995).
Safety And Hazards
properties
IUPAC Name |
(1,2,3-13C3)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465668 | |
Record name | Acetone-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.057 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetone-13C3 | |
CAS RN |
93628-01-4 | |
Record name | 2-Propanone-1,2,3-13C3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93628-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetone-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetone-13C3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.